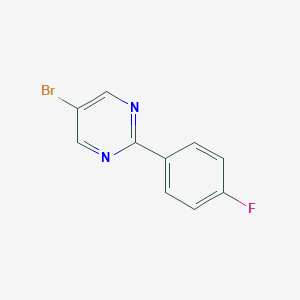

5-Bromo-2-(4-fluorophenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACORCJZLZSBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 4 Fluorophenyl Pyrimidine and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine nucleus is a foundational step in the synthesis of 5-bromo-2-(4-fluorophenyl)pyrimidine and its analogues. Various synthetic routes have been developed, often starting from acyclic precursors or by modifying existing pyrimidine structures.

Approaches Involving 2-Hydroxypyrimidine Precursors

One common strategy for the synthesis of pyrimidine derivatives involves the use of 2-hydroxypyrimidine as a starting material. A patented method for synthesizing 5-bromo-2-fluoropyrimidine begins with a 2-hydroxypyrimidine salt google.com. This precursor is first treated to yield 2-hydroxypyrimidine. Subsequently, it undergoes bromination to form 2-hydroxy-5-bromopyrimidine. The final step involves the conversion of the hydroxyl group to a fluorine atom to yield the desired product google.com. This approach highlights the utility of readily available pyrimidine precursors in building more complex, functionalized derivatives.

Multi-step Reaction Pathways for Substituted Pyrimidines

The synthesis of substituted pyrimidines can also be achieved through multi-step reaction pathways that construct the heterocyclic ring from acyclic components. These methods offer flexibility in introducing a variety of substituents onto the pyrimidine core. One such approach involves the condensation of chalcones with a guanidinyl derivative to produce a series of pyrimidine derivatives nih.gov. Another versatile method is the one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and amidine compounds google.com. Multi-component reactions (MCRs) are also employed for the efficient synthesis of diverse, biologically active pyrimidine scaffolds researchgate.net. These pathways underscore the importance of condensation and cyclization reactions in heterocyclic chemistry to build the pyrimidine framework.

Introduction of Halogen and Aryl Substituents

Following the construction of the pyrimidine ring, the introduction of specific halogen and aryl groups at desired positions is a critical phase in the synthesis of this compound.

Regioselective Bromination Techniques

The introduction of a bromine atom at the C-5 position of the pyrimidine ring requires highly regioselective bromination methods. The use of brominating agents such as N-bromosuccinimide (NBS) is a common strategy nih.gov. The choice of solvent and reaction conditions can significantly influence the selectivity of the bromination. For instance, polymethylpyrimidines can be selectively brominated at specific methyl groups depending on the reagents used, such as NBS in carbon tetrachloride or bromine in acetic acid acs.orgacs.org. Direct bromination of pyrimidine nucleosides at the C-5 position can also be achieved using various reagents, including bromine in different solvents or other N-bromo compounds mdpi.com. The development of these regioselective techniques is crucial for the precise synthesis of compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they play a pivotal role in attaching the 4-fluorophenyl group to the pyrimidine ring.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of aryl-substituted pyrimidines. This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base mdpi.commdpi.comresearchgate.net. The efficiency and selectivity of the Suzuki-Miyaura reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, Pd(PPh₃)₄ is a commonly used catalyst for this transformation mdpi.commdpi.com. Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines mdpi.com. The reaction conditions can be optimized to achieve high yields of the desired aryl-pyrimidine products.

Below is a data table summarizing the Suzuki-Miyaura cross-coupling reaction conditions for the synthesis of various aryl-pyrimidine linkages.

| Reactants | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine and aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2,4-dichloropyrimidine and phenylboronic acid | Pd(PPh₃)₄ | Various | 1,4-Dioxane | 71 | mdpi.com |

| Aryl/heteroaryl bromides and 2-pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | Good to Excellent | nih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | - | nih.gov |

| 5-bromo-2-methylpyridin-3-amine and arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane:water | - | mdpi.com |

Other Catalytic Coupling Approaches for Aryl Moiety Introduction

While Suzuki-Miyaura coupling is a prevalent method, several other palladium-catalyzed cross-coupling reactions are instrumental in forging the C-C bond between the pyrimidine ring and the (4-fluorophenyl) group. These alternatives offer flexibility in terms of starting materials and reaction conditions.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org For the synthesis of 2-arylpyrimidines, a 2-halopyrimidine can be reacted with an arylstannane, such as (4-fluorophenyl)tributylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄. jk-sci.comyoutube.com Organostannanes are generally stable to air and moisture, and the reaction conditions are tolerant of a wide array of functional groups. jk-sci.com However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are notable drawbacks. jk-sci.com

Heck Coupling: The Heck reaction couples an aryl halide with an alkene under palladium catalysis. mdpi.com While not a direct route to the target compound, it is a powerful method for C-C bond formation and can be used to synthesize precursors or analogues. For example, a halogenated pyrimidine could be coupled with 4-fluorostyrene to introduce a styrenyl group, which could be subsequently modified. The reaction is typically performed with aryl bromides or iodides in the presence of a base. mdpi.combeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is particularly useful for synthesizing alkynylpyrimidines, which are versatile intermediates. For instance, 5-bromo-2-iodopyrimidine can undergo Sonogashira coupling with an alkyne. googleapis.com The resulting 2-alkynyl-5-bromopyrimidine can then be further functionalized. The reaction is highly efficient for creating C(sp)-C(sp²) bonds and has been applied to various pyrimidine systems, including nucleosides. nih.govtandfonline.com

Buchwald-Hartwig Amination: Although this reaction forms C-N bonds rather than C-C bonds, it is a crucial catalytic method for synthesizing aminopyrimidine analogues. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org For example, 2-bromopyridines can be efficiently aminated using this method. nih.gov This is relevant for creating analogues where the (4-fluorophenyl) group is replaced by a substituted amino group, a common motif in bioactive molecules. acsgcipr.orgbeilstein-journals.org

| Coupling Reaction | Nucleophile | Electrophile | Key Features |

| Stille | Organostannane (e.g., (4-F-Ph)SnBu₃) | Halopyrimidine (e.g., 2-chloropyrimidine) | Tolerates many functional groups; toxic tin reagents. jk-sci.com |

| Heck | Alkene (e.g., 4-fluorostyrene) | Halopyrimidine | Forms C-C bonds with alkenes; useful for analogues. mdpi.com |

| Sonogashira | Terminal Alkyne | Halopyrimidine | Efficient for synthesizing alkynyl pyrimidines; requires Pd and Cu catalysts. wikipedia.orgnih.gov |

| Buchwald-Hartwig | Amine | Halopyrimidine | Forms C-N bonds for amino-pyrimidine analogues. wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, displacing a halide leaving group. This strategy is particularly effective when electron-withdrawing groups are present on the ring.

The reactivity of halogens in SNAr reactions on pyrimidines typically follows the order F > Cl > Br > I. A halogen at the 2-, 4-, or 6-position is activated for substitution due to the ability of the adjacent ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate.

For a precursor like 5-bromo-2-chloropyrimidine, a nucleophile can selectively displace the more reactive chlorine atom at the C-2 position. chemicalbook.comnih.gov For example, reaction with aryl Grignard reagents can proceed via an SNAr mechanism to generate 2-aryl pyrimidines without the need for a transition metal catalyst, offering a scalable and efficient synthetic route. bohrium.com Similarly, various nucleophiles such as amines, alkoxides, and thiolates can be used to introduce a range of substituents at the activated positions of chloropyrimidines. rsc.org

Derivatization from Dihalogenated Pyrimidine Precursors

Dihalogenated pyrimidines, such as 5-bromo-2-chloropyrimidine nih.gov and 2,5-dibromopyrimidine chemicalbook.com, are highly valuable and versatile starting materials for the synthesis of this compound and its analogues. The differential reactivity of the two halogen atoms allows for selective and sequential functionalization.

Typically, the halogen at the 2-position is more reactive towards both catalytic cross-coupling and nucleophilic substitution than the halogen at the 5-position. This chemoselectivity enables the introduction of the (4-fluorophenyl) group at the C-2 position while leaving the C-5 bromine atom intact for subsequent transformations.

For instance, the palladium-catalyzed cross-coupling of triorganoindium reagents with 5-bromo-2-chloropyrimidine proceeds chemoselectively to yield 2-chloro-5-substituted pyrimidines. chemsrc.com A more direct route involves the selective coupling at the C-2 position. Using 5-bromo-2-chloropyrimidine, a Suzuki or Stille coupling with a (4-fluorophenyl)boronic acid or (4-fluorophenyl)stannane, respectively, can be performed to selectively replace the chlorine, yielding the target molecule. chemicalbook.com The remaining bromine at the C-5 position can then be used for further diversification of the molecule. Similarly, starting with 2,5-dibromopyrimidine, selective coupling at the more activated C-2 position is achievable under carefully controlled conditions. chemicalbook.com

A synthetic pathway could involve:

Selective C-2 Arylation: Reacting 5-bromo-2-chloropyrimidine with (4-fluorophenyl)boronic acid under Suzuki-Miyaura conditions.

Product: this compound.

Further Derivatization (Optional): The bromine at C-5 can be subjected to another coupling reaction (e.g., Sonogashira, Heck, Suzuki) or lithiation followed by reaction with an electrophile.

| Dihalogenated Precursor | More Reactive Position | Potential Selective Reaction | Product of Selective Reaction |

| 5-Bromo-2-chloropyrimidine | C-2 (Chloro) | Suzuki coupling with (4-F-Ph)B(OH)₂ | This compound |

| 2,5-Dibromopyrimidine | C-2 (Bromo) | Stille coupling with (4-F-Ph)SnBu₃ | This compound |

Tandem C-H Borylation/Functionalization Strategies

A modern and atom-economical approach to synthesizing functionalized pyrimidines involves the direct functionalization of C-H bonds. rsc.orgmdpi.com Tandem strategies that combine C-H activation with subsequent cross-coupling reactions are particularly powerful.

Iridium-catalyzed C-H borylation has emerged as a robust method for converting inert C-H bonds on aromatic and heteroaromatic rings into versatile boronic esters. illinois.edunih.gov These esters can then be used directly in subsequent reactions, most commonly Suzuki-Miyaura cross-coupling. researchgate.net

For the synthesis of pyrimidine analogues, this strategy could be applied as follows:

C-H Borylation: A pyrimidine substrate, such as 5-bromopyrimidine chemscene.comguidechem.com, is treated with a boron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst (e.g., [Ir(cod)OMe]₂) and a ligand (e.g., dtbpy). This reaction can regioselectively install a boronic ester group at a specific C-H position on the pyrimidine ring. nih.govnih.gov The regioselectivity is often governed by steric factors. digitellinc.com

Cross-Coupling: The resulting 5-bromo-X-(pinacolatoboryl)pyrimidine is then subjected to a Suzuki-Miyaura cross-coupling reaction with a 4-fluoro-aryl halide without isolation of the boronate intermediate. This step would introduce the (4-fluorophenyl) group at the newly functionalized position.

This approach avoids the need for pre-halogenated starting materials at the position of aryl group introduction, streamlining the synthetic process and reducing waste. rsc.org While the C-H borylation of pyridines is well-established researchgate.netnih.gov, its application to pyrimidines offers a promising route for novel analogue synthesis. nih.gov

Advanced Spectroscopic Characterization Techniques for 5 Bromo 2 4 Fluorophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-2-(4-fluorophenyl)pyrimidine provides crucial information about the number, environment, and coupling interactions of the protons. The aromatic region of the spectrum is of particular interest, displaying signals for the protons on both the pyrimidine (B1678525) and the 4-fluorophenyl rings.

The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry and thus appear as a single signal. This signal is typically a singlet, as there are no adjacent protons to cause splitting. The presence of the electronegative nitrogen atoms and the bromine atom deshields these protons, causing their signal to appear at a characteristically downfield chemical shift.

The protons on the 4-fluorophenyl group exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. They typically appear as two distinct sets of signals, often presenting as multiplets or complex doublets of doublets. The protons ortho to the fluorine atom are coupled to the fluorine, resulting in a characteristic splitting pattern. The protons meta to the fluorine are also coupled to their adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on predictive models and analysis of similar structures. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H (H4, H6) | 8.8 - 9.2 | s (singlet) | - |

| Phenyl-H (ortho to Pyrimidine) | 8.3 - 8.6 | dd (doublet of doublets) | ~8.8, 5.5 |

| Phenyl-H (ortho to Fluorine) | 7.2 - 7.4 | t (triplet) | ~8.7 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, distinct signals are expected for the carbons of the pyrimidine ring and the fluorophenyl ring.

The pyrimidine carbons exhibit chemical shifts influenced by the adjacent nitrogen atoms and the bromine substituent. The carbon atom bonded to the bromine (C5) is significantly affected by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogens (C2, C4, C6) are deshielded and appear downfield.

The carbons of the 4-fluorophenyl ring are also distinct. The carbon directly bonded to the fluorine atom (C4') will show a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other phenyl carbons will also exhibit smaller couplings to the fluorine atom. The carbon attached to the pyrimidine ring (C1') is also shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on predictive models and analysis of similar structures. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 162 - 165 |

| C4, C6 | 158 - 160 |

| C5 | 115 - 118 |

| C1' | 132 - 135 |

| C2', C6' | 130 - 132 (doublet, J ≈ 9 Hz) |

| C3', C5' | 115 - 117 (doublet, J ≈ 22 Hz) |

| C4' | 164 - 167 (doublet, J ≈ 250 Hz) |

While 1D NMR spectra provide fundamental information, complex structures often require 2D NMR techniques for complete assignment and confirmation. For this compound, these methods can definitively establish the connectivity between the proton and carbon skeletons.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the coupling between the adjacent protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It would be instrumental in confirming the connection between the pyrimidine and phenyl rings by showing correlations from the phenyl protons (ortho to the pyrimidine) to the pyrimidine C2 carbon, and from the pyrimidine protons to the phenyl C1' carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method can provide information about the spatial proximity of protons. For this molecule, it could show through-space interactions between the pyrimidine protons and the phenyl protons that are ortho to the pyrimidine ring, further confirming the molecule's conformation.

These advanced techniques, used in combination, provide an irrefutable and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. Both FT-IR and Raman spectroscopy provide complementary information, creating a comprehensive vibrational profile of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum is a unique fingerprint of the molecule, with characteristic peaks corresponding to specific functional groups and structural features.

For this compound, key vibrational modes include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, corresponding to the C-H bonds on both aromatic rings.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine and phenyl rings give rise to a series of sharp, medium-to-strong absorption bands in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong and characteristic absorption band is expected in the 1200-1250 cm⁻¹ region due to the stretching of the carbon-fluorine bond.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=C / C=N Ring Stretching | 1400 - 1650 | Medium to Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the pyrimidine and phenyl rings give rise to strong, sharp peaks in the Raman spectrum, which are often weak in the IR. The signature ring breathing mode for the pyrimidine ring is a key identifier.

C-Br Stretching: The vibration of the C-Br bond is expected to be more prominent in the Raman spectrum compared to the IR spectrum.

Substituent-Sensitive Modes: The vibrational modes involving the substituents on the rings are often well-defined in the Raman spectrum.

Together, FT-IR and Raman spectroscopy provide a complete picture of the vibrational framework of this compound, confirming the presence of all key functional groups and structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). Both soft and hard ionization techniques are used to gain complementary information.

Electrospray ionization is a soft ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion with little to no fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Research Findings: In positive ion mode ESI-MS, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. Given the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum would show a characteristic doublet for the molecular ion, with two peaks separated by approximately 2 Da and having nearly equal intensity. This isotopic signature is a key identifier for bromine-containing compounds. While ESI is a soft technique, some fragmentation can be induced by increasing the cone voltage, which may lead to the cleavage of the bond between the pyrimidine and phenyl rings. Detailed fragmentation studies using multistage mass spectrometry (ESI-MSⁿ) can provide further structural insights by systematically breaking down the molecule and analyzing the resulting product ions researchgate.net.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 268.98 | 270.98 | Protonated molecular ion |

Electron Ionization is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.

Research Findings: The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with its corresponding M+2 isotope peak, confirming the presence of one bromine atom sapub.org. The high energy involved leads to predictable fragmentation pathways. Common fragmentation patterns for related pyrimidine structures involve the initial loss of the bromine radical (·Br) or the cleavage of the bond linking the two aromatic rings sapub.orgiosrjournals.org. Subsequent fragmentation would involve the decomposition of the pyrimidine and fluorophenyl rings, leading to characteristic smaller ions. The study of fragmentation patterns in similar heterocyclic systems provides a basis for predicting the key fragments for this compound iosrjournals.org.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Calculated m/z (for ⁷⁹Br) |

| [M]⁺ | Molecular Ion | 268 |

| [M-Br]⁺ | Loss of Bromine radical | 189 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

| [C₄H₂BrN₂]⁺ | Bromopyrimidine cation | 157 |

| [C₄H₂N₂]⁺ | Pyrimidine radical cation | 78 |

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. This hyphenated technique is a powerful tool for assessing the purity of a compound and identifying any impurities from the synthesis or degradation.

Research Findings: An LC-MS method for this compound would typically employ a reversed-phase column (such as a C18 column) with a mobile phase gradient, often consisting of water and acetonitrile (B52724) with a small amount of formic acid to facilitate protonation bohrium.com. The sample is separated chromatographically, and the eluent is introduced into the mass spectrometer (commonly with an ESI source). For purity analysis, the total ion chromatogram (TIC) is generated. A pure sample should exhibit a single major peak. The mass spectrum corresponding to this peak would confirm the molecular weight of the target compound. This technique is highly sensitive and can detect trace-level impurities, which might not be visible by other methods. In studies of related complex molecules, LC-MS has been used to confirm that compound purity is greater than 95% researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing conjugated systems, such as aromatic rings.

Research Findings: The structure of this compound contains two aromatic systems—the brominated pyrimidine ring and the fluorophenyl ring—which are conjugated. This extended π-electron system is expected to absorb ultraviolet light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would likely show characteristic absorption bands (λmax) in the range of 200-400 nm. The exact position and intensity of these bands are sensitive to the solvent and the specific electronic structure of the molecule. For purity assessment in related compounds, UV detection at specific wavelengths, such as 230 nm, has been utilized in conjunction with LC systems researchgate.net.

Table 3: Predicted UV-Vis Spectroscopic Data

| Parameter | Predicted Value | Rationale |

| λmax | ~230-280 nm | Corresponds to π → π* transitions in the conjugated aromatic system |

| Solvent | Ethanol / Acetonitrile | Common solvents for UV-Vis analysis that are transparent in the relevant UV range |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. It provides a direct measure of the compound's empirical formula and is a crucial test for purity.

Research Findings: For a sample of this compound to be considered pure, the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) must closely match the theoretically calculated values. The molecular formula of the compound is C₁₀H₆BrFN₂. The theoretical elemental composition can be calculated based on its molecular weight. A high-purity sample is generally expected to have experimental values that are within ±0.4% of the calculated theoretical values, a standard criterion in synthetic chemistry mdpi.com.

Table 4: Elemental Composition of this compound (C₁₀H₆BrFN₂)

| Element | Symbol | Atomic Mass | Moles | Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 44.64% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.25% |

| Bromine | Br | 79.904 | 1 | 79.904 | 29.70% |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.06% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.41% |

| Total | 269.074 | 100.00% |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. This powerful analytical method allows for the precise measurement of the electron density distribution within the crystal, from which the crystal structure can be elucidated.

The initial step in a crystallographic analysis involves determining the crystal system and space group. The crystal system is one of seven classifications (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) that describe the symmetry of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. For similar heterocyclic compounds, such as derivatives of 5-bromopyrimidine, various crystal systems are observed, with monoclinic and orthorhombic systems being common. The specific space group would be determined by analyzing the systematic absences in the diffraction pattern.

Following the identification of the crystal system and space group, the dimensions of the unit cell are precisely determined. These parameters include the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). These values are crucial for defining the size and shape of the repeating unit of the crystal lattice. A hypothetical data table for the unit cell parameters of 5-Bromo-2-(4-fluorophenyl)pyrimidine is presented below, based on typical values for related organic compounds.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| Note: These are representative values and not experimentally determined data. |

Molecular Conformation and Geometric Parameters within the Crystal Lattice

SCXRD analysis provides the precise coordinates of each atom within the asymmetric unit, allowing for a detailed examination of the molecule's conformation. This includes the determination of bond lengths, bond angles, and torsion angles. For this compound, key parameters would include the planarity of the pyrimidine (B1678525) and fluorophenyl rings and the dihedral angle between them. The geometric parameters of the C-Br and C-F bonds would also be of significant interest.

Table 2: Hypothetical Selected Geometric Parameters for this compound

| Parameter | Value |

| C-Br Bond Length (Å) | Value |

| C-F Bond Length (Å) | Value |

| Dihedral Angle (Pyrimidine-Fluorophenyl) (°) | Value |

| Note: These are representative values and not experimentally determined data. |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the stability and properties of the crystalline material.

Halogen bonding is a significant directional intermolecular interaction involving a halogen atom as an electrophilic species. In the crystal structure of this compound, the bromine atom could participate in halogen bonds with electron-rich sites, such as the nitrogen atoms of the pyrimidine ring of a neighboring molecule (Br···N). Additionally, interactions between the bromine atom and the π-system of the aromatic rings (C-Br···Cg, where Cg is the centroid of the ring) are also possible. The distances and angles of these interactions would be compared with the sum of the van der Waals radii to ascertain their presence and strength.

Table 3: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | C-H···N | Value | Value |

| Halogen Bond | C-Br···N | Value | Value |

| Halogen Bond | C-Br···Cg (phenyl) | Value | Value |

| Note: These are representative values and not experimentally determined data. |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that the specific crystallographic and detailed solid-state structural analysis data required to fully address the requested topics for the compound This compound are not publicly available at this time.

A complete and scientifically accurate discussion of Pi-Stacking Interactions, Van der Waals and Dipole-Dipole Interactions, and Hirshfeld Surface Analysis is contingent upon the availability of an experimentally determined crystal structure. This foundational data, typically obtained through methods like X-ray crystallography, has not been found in published literature for this specific compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for the specified sections and subsections as the primary research data does not appear to be available in the public domain. Writing on these topics without the specific crystallographic data for this compound would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. researchgate.netphyschemres.orgresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such calculations due to its accuracy in predicting molecular properties. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. physchemres.org For 5-Bromo-2-(4-fluorophenyl)pyrimidine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are employed to obtain the optimized molecular structure. physchemres.orgajchem-a.com The resulting optimized geometry corresponds to a true energy minimum, confirmed by the absence of imaginary vibrational frequencies. nih.gov

The optimized structure reveals the planarity of the pyrimidine (B1678525) ring and the relative orientation of the fluorophenyl group. The predicted bond lengths and angles are in good agreement with expected values for similar heterocyclic and aromatic systems.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| C-F | 1.352 | |

| C-N (pyrimidine) | 1.335 - 1.340 | |

| C-C (pyrimidine) | 1.390 - 1.405 | |

| C-C (phenyl) | 1.395 - 1.400 | |

| Bond Angle (°) | C-N-C (pyrimidine) | 115.0 - 120.0 |

| N-C-N (pyrimidine) | 125.0 - 128.0 | |

| C-C-F (phenyl) | 118.0 - 120.0 |

Note: The data in this table is hypothetical and based on typical values from DFT calculations for similar molecules.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to characterize the stationary point found. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. nih.gov These calculations also provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to validate the computational model. physchemres.orgajchem-a.com Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretching |

| ~1600 | Strong | C=N stretching (pyrimidine ring) |

| ~1550 | Strong | C=C stretching (aromatic rings) |

| ~1250 | Strong | C-F stretching |

| ~1180 | Medium | In-plane C-H bending |

| ~840 | Strong | Out-of-plane C-H bending |

Note: The data in this table is hypothetical and based on typical values from DFT calculations for similar molecules.

The electronic properties of a molecule are crucial for understanding its chemical reactivity and kinetic stability. emerginginvestigators.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. youtube.comlibretexts.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important parameter for determining molecular stability and reactivity. emerginginvestigators.orgmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates a more reactive molecule. emerginginvestigators.org

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

Note: The data in this table is hypothetical and based on typical values from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. youtube.comlibretexts.org The shapes and energies of these orbitals provide valuable information about the molecule's reaction pathways. For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the pyrimidine and fluorophenyl rings, suggesting these regions are susceptible to nucleophilic attack. The analysis of the FMOs helps to explain the molecule's nucleophilic and electrophilic behavior. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. walisongo.ac.idnih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue indicating regions of low electron density (positive electrostatic potential). researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons, making them susceptible to electrophilic attack. The regions around the hydrogen atoms and the bromine atom are likely to have a positive potential (blue), indicating them as sites for nucleophilic attack.

Reactivity Indices and Theoretical Reaction Pathway Prediction

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. mdpi.commdpi.com These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). mdpi.comresearchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. researchgate.net

These indices are calculated using the following equations: μ = (EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 S = 1 / η ω = μ² / (2η)

These theoretical descriptors are instrumental in predicting the global reactive behavior of the molecule. mdpi.com

Table 4: Calculated Global Reactivity Descriptors for this compound

| Reactivity Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.05 eV |

| Chemical Hardness (η) | 2.80 eV |

| Global Softness (S) | 0.357 eV⁻¹ |

Note: The data in this table is hypothetical and based on the electronic properties presented in Table 3.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical signal processing and data storage. The NLO properties of organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, are of significant interest. Pyrimidine derivatives, due to the electron-withdrawing nature of the pyrimidine ring, are excellent candidates for NLO materials.

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations. For pyrimidine derivatives, these calculations often involve determining the polarizability (α) and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

In studies of similar pyrimidine-based molecules, Density Functional Theory (DFT) is a commonly employed method to calculate these properties. For instance, research on other pyrimidine derivatives has shown that the arrangement of electron-donating and electron-withdrawing groups across the π-conjugated framework significantly influences the NLO response. While specific data for this compound is not available, a computational study would likely investigate how the electron-withdrawing fluorine and bromine atoms, and the phenyl group, modulate the electronic structure and enhance the hyperpolarizability.

A representative, though hypothetical, data table for NLO properties based on calculations for similar compounds is presented below. These values are for illustrative purposes to show what a computational study might reveal.

Table 1: Predicted Nonlinear Optical Properties (Hypothetical)

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (<α>) | 2.8 x 10⁻²³ | esu |

Quantum Chemical Software Applications in Pyrimidine Research

A variety of quantum chemical software packages are utilized in the study of pyrimidine derivatives to predict their molecular structure, electronic properties, and spectroscopic characteristics. These computational tools allow researchers to gain insights that are complementary to experimental data.

Gaussian is one of the most widely used software packages in this field. It is employed for a broad range of calculations, including geometry optimization, frequency calculations, and the prediction of NLO properties using methods like DFT. For pyrimidine derivatives, the B3LYP functional combined with basis sets such as 6-311++G(d,p) is a common choice for achieving a balance between accuracy and computational cost. nih.govphyschemres.org

GAMESS (General Atomic and Molecular Electronic Structure System) is another powerful quantum chemistry package used for ab initio calculations. It can be used to perform Hartree-Fock and DFT calculations, providing valuable information about the electronic structure and reactivity of molecules like this compound.

Applications of these software packages in the research of similar pyrimidine compounds include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and electronic transitions. physchemres.org

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack. physchemres.org

Vibrational Frequency Analysis: Predicting infrared and Raman spectra, which can be compared with experimental results to confirm the molecular structure. physchemres.org

The table below summarizes the typical software and methods applied in the computational study of pyrimidine derivatives, which would be applicable to an investigation of this compound.

Table 2: Common Quantum Chemical Software and Methods in Pyrimidine Research

| Software | Common Methods | Basis Sets | Key Applications |

|---|---|---|---|

| Gaussian | DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, NLO Properties, FMO Analysis |

| GAMESS | Hartree-Fock, DFT | Varies | Electronic Structure, Reactivity Analysis |

Through the application of these computational tools, a detailed understanding of the structure-property relationships of this compound could be achieved, guiding its potential application in various fields of materials science and medicinal chemistry.

Reactivity Profiles and Further Synthetic Transformations

Functionalization Strategies at Pyrimidine (B1678525) Ring Positions

The pyrimidine core of 5-Bromo-2-(4-fluorophenyl)pyrimidine allows for a range of functionalization strategies, enabling the introduction of various substituents to tailor the molecule's properties for specific applications. These strategies can be broadly categorized into regioselective derivatization and post-synthetic modifications.

Regioselective Derivatization

Regioselectivity, the control of the site of chemical reaction, is crucial in the derivatization of this compound. The bromine atom at the 5-position and the carbon atoms at the 4- and 6-positions of the pyrimidine ring are the primary sites for modification.

One of the most powerful techniques for regioselective functionalization is directed ortho-lithiation. In this process, a strong base like n-butyllithium (n-BuLi) is used to selectively remove a proton from a position adjacent to a directing group. For pyrimidine derivatives, lithiation can occur at the C-6 position, facilitated by the directing effect of the pyrimidine nitrogen atoms. This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents. For instance, a highly regioselective lithiation-substitution protocol has been successfully used to introduce substituents at the C-6 position of similar 5-bromopyrimidine systems. nih.gov

Another key strategy for regioselective derivatization involves palladium-catalyzed cross-coupling reactions. The bromine atom at the C-5 position is particularly susceptible to these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions include the Suzuki-Miyaura coupling with boronic acids, the Stille coupling with organostannanes, and the Sonogashira coupling with terminal alkynes. These reactions provide a reliable method for introducing aryl, heteroaryl, and alkynyl groups at the 5-position. The selective nature of these palladium-catalyzed reactions allows for the precise modification of the pyrimidine core without affecting other parts of the molecule. rsc.orgresearchgate.netmdpi.com

The following table summarizes some examples of regioselective derivatization reactions applicable to 5-bromopyrimidines:

| Reaction Type | Position of Functionalization | Reagents | Resulting Functional Group |

| Directed Lithiation | C-6 | n-BuLi, Electrophile (e.g., Aldehydes) | Substituted alkyl/aryl groups |

| Suzuki-Miyaura Coupling | C-5 | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Stille Coupling | C-5 | Organostannane, Pd catalyst | Aryl or vinyl group |

| Sonogashira Coupling | C-5 | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

Post-Synthetic Modifications

Post-synthetic modifications refer to the chemical alteration of a molecule after its initial synthesis. For derivatives of this compound, these modifications can be used to further diversify the molecular structure. For example, a functional group introduced through regioselective derivatization can be further modified. An introduced ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide.

A notable example of a post-synthetic modification strategy is the "deconstruction-reconstruction" approach. nih.gov This innovative method involves transforming the pyrimidine ring into a more reactive intermediate, which can then be used to construct a new heterocyclic system. This allows for the conversion of a pyrimidine into other nitrogen-containing heterocycles, significantly expanding the accessible chemical space from a single starting material. nih.gov While not directly demonstrated on this compound, the principles of this methodology could be applied to its derivatives.

Development of Novel Reaction Methodologies Involving the Pyrimidine Core

The unique electronic properties of the pyrimidine ring in this compound have led to its use in the development of novel reaction methodologies. These methods often exploit the reactivity of the halogenated pyrimidine core to construct complex molecular architectures.

One area of development is in the synthesis of fused heterocyclic systems. The pyrimidine ring can serve as a scaffold upon which other rings are built. For instance, derivatives of 5-bromopyrimidine have been used in multi-step reaction sequences to synthesize novel tyrosine kinase inhibitors. nih.gov These synthetic routes often involve a series of nucleophilic aromatic substitutions and cross-coupling reactions to build the final complex structure.

Furthermore, the electrophilic character of the pyrimidine ring can be exploited in reactions with nucleophiles. For example, 5-bromopyrimidine can undergo electrophilic alkylation of arenes in the presence of a Brønsted acid. researchgate.net This reaction leads to the formation of 4-aryl-5-bromopyrimidines, which can then be further functionalized, for instance, through Sonogashira coupling to produce 4-aryl-5-alkynylpyrimidines. researchgate.net

The development of one-pot, multi-component reactions is another significant advancement. These reactions allow for the synthesis of complex pyrimidine derivatives from simple starting materials in a single step, which is both time and resource-efficient. growingscience.com While a specific multi-component reaction for this compound is not detailed, the general principles are widely applicable in pyrimidine chemistry.

The table below highlights some novel reaction methodologies involving the pyrimidine core:

| Methodology | Description | Potential Application |

| Deconstruction-Reconstruction | Conversion of the pyrimidine ring into a reactive intermediate for the synthesis of other heterocycles. nih.gov | Library synthesis for drug discovery. |

| Fused Heterocycle Synthesis | Use of the pyrimidine as a scaffold to build additional rings. | Development of bioactive compounds like kinase inhibitors. nih.gov |

| Electrophilic Alkylation | Reaction of the protonated pyrimidine with electron-rich arenes. researchgate.net | Synthesis of 4-arylpyrimidine derivatives. |

| Multi-Component Reactions | One-pot synthesis of complex pyrimidines from simple precursors. growingscience.com | Efficient and environmentally friendly synthesis of diverse pyrimidine libraries. |

Research Perspectives on Biological Activities and Mechanistic Investigations

Pyrimidine (B1678525) Derivatives as Scaffolds for Chemical Biology Research

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a critical building block of nucleic acids, DNA and RNA. mdpi.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry and chemical biology research. mdpi.com Due to its versatile synthetic accessibility and diverse structural possibilities, the pyrimidine core is frequently incorporated into molecules designed to interact with a wide array of biological targets. mdpi.com Its unique physicochemical properties, including its ability to form hydrogen bonds and participate in various intermolecular interactions, allow for the development of potent and selective modulators of enzyme and receptor functions. mdpi.com

Researchers have extensively utilized the pyrimidine framework to develop compounds for various therapeutic areas, including oncology, infectious diseases, and neurology. mdpi.com The scaffold's amenability to substitution at multiple positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. mdpi.com Brominated pyrimidines, in particular, serve as versatile intermediates in synthetic chemistry. The bromine atom can be readily replaced or used as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures and diverse chemical libraries for biological screening. mdpi.com Several pyrimidine derivatives have been developed as anticancer agents, including well-known drugs like 5-fluorouracil, gemcitabine, and pemetrexed, which function by disrupting DNA synthesis and cell division. nih.gov This history underscores the significance of the pyrimidine scaffold as a foundational element for discovering novel bioactive molecules, such as 5-Bromo-2-(4-fluorophenyl)pyrimidine, in the exploration of new biological mechanisms and therapeutic strategies.

Investigation of Enzyme Inhibition Mechanisms

The 2,4-disubstituted pyrimidine scaffold is a key structural feature in many known enzyme inhibitors. The specific substitutions on the pyrimidine ring play a crucial role in determining the compound's binding affinity and selectivity for a particular enzyme target.

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival. The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the underlying cause of chronic myelogenous leukemia (CML). nih.govdntb.gov.ua Inhibition of this kinase is a validated therapeutic strategy for CML. nih.gov

The pyrimidine scaffold is a core component of many tyrosine kinase inhibitors. Research has shown that pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of Bcr-Abl kinase. nih.gov For instance, compounds like PD173955 and PD166326 have demonstrated significant inhibitory activity against Bcr-Abl-dependent cell growth. nih.gov Studies on these analogs involve evaluating their potency in both enzymatic assays and cell-based assays using Bcr-Abl-dependent cell lines. nih.gov The inhibitory concentration (IC50) is a key parameter measured to quantify the potency of these compounds. nih.gov For example, PD173955 was found to inhibit Bcr-Abl kinase with an IC50 of 1-2 nM and suppress the growth of Bcr-Abl-dependent cells with IC50 values ranging from 2-35 nM. nih.gov The investigation of such compounds often includes analyzing their effects on the cell cycle, with inhibitors like PD173955 causing cell cycle arrest in the G1 phase. nih.gov

Table 1: Bcr-Abl Kinase Inhibition by Pyrido[2,3-d]pyrimidine Analogs

| Compound | Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| PD173955 | Bcr-Abl Kinase | Kinase Inhibition Assay | 1-2 nM | nih.gov |

| PD173955 | Bcr-Abl | Dependent Cell Growth | 2-35 nM | nih.gov |

| PD173955 | c-kit Autophosphorylation | Cellular Assay | ~25 nM | nih.gov |

This table presents data for pyrimidine analogs to illustrate the scaffold's relevance in Bcr-Abl inhibition.

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.netmdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often overexpressed in inflammatory conditions and various cancers. researchgate.netrsc.org Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Pyrimidine derivatives have been investigated as selective COX-2 inhibitors. rsc.orgnih.gov Research in this area involves synthesizing novel pyrimidine-based compounds and evaluating their ability to inhibit COX-1 and COX-2 activity in vitro. nih.gov These assays typically measure the enzymatic conversion of a substrate, such as arachidonic acid, in the presence of the test compound. The results are used to determine the IC50 values for each isoform and calculate a selectivity index (IC50 COX-1 / IC50 COX-2). nih.gov For example, certain pyrimidine derivatives have shown high selectivity towards COX-2, with performance comparable to or exceeding that of established drugs like meloxicam. nih.gov

Table 2: COX-2 Inhibition by a Pyrimidine-Based Fluorescent Inhibitor

| Compound | Target | IC50 Value | Selectivity | Reference |

|---|

*Compound 6 is N-(2-((7-nitro-benzo[c] nih.govacs.orgnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine, a pyrimidine derivative.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cellular processes such as proliferation, survival, and metabolism. nih.govmdpi.com Hyperactivation of this pathway is one of the most common events in human cancers, making PI3K a significant target for cancer therapy. nih.govmdpi.com The PI3K enzyme phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. nih.gov

Numerous PI3K inhibitors have been developed, many of which are ATP-competitive and feature heterocyclic scaffolds, including pyrimidine. nih.gov The thieno[3,2-d]pyrimidine core, for example, is present in GDC-0941, a potent, orally bioavailable inhibitor of Class I PI3K. mdpi.com Research into pyrimidine-based PI3K inhibitors involves screening for their ability to inhibit the various isoforms of PI3K (α, β, γ, δ). mdpi.commdpi.com The development of isoform-selective inhibitors, such as the PI3Kα-specific inhibitor alpelisib, is a key focus to enhance therapeutic efficacy and reduce off-target toxicities. mdpi.commdpi.com Cellular responses to PI3K inhibitors can include apoptosis and cell cycle arrest. nih.gov

Table 3: Examples of Clinically Investigated PI3K Inhibitors

| Inhibitor | Type | Primary Target(s) | Mechanism | Reference |

|---|---|---|---|---|

| Copanlisib | Pan-PI3K | PI3Kα, PI3Kδ | ATP-competitive | mdpi.comnih.gov |

| Alpelisib | Isoform-selective | PI3Kα | ATP-competitive | mdpi.com |

This table provides examples of PI3K inhibitors to illustrate the types of compounds being investigated, some of which contain heterocyclic cores related to pyrimidine.

Exploratory Studies of in vitro Biological Activity

Before a compound can be considered for further development, its effect on cell viability and proliferation must be assessed. In vitro cytotoxicity assays are fundamental tools for the initial screening of bioactive compounds, including pyrimidine derivatives. researchgate.net These assays are typically performed on various human cancer cell lines and sometimes on normal cell lines to assess selectivity. mdpi.com The primary goal is to determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its potency. nih.govnih.gov Several colorimetric and fluorometric methods are commonly employed.

MTT Assay: This is one of the most widely used assays for measuring cell viability. researchgate.netmdpi.com It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. mdpi.com The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals. researchgate.net

SRB Assay: The sulforhodamine B (SRB) assay is another common method used for cytotoxicity screening. researchgate.net SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. researchgate.net The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number. The dye is later extracted, and the absorbance is measured. This method is less sensitive to metabolic interference compared to the MTT assay. researchgate.net

Neutral Red Uptake (NRU) Assay: This test assesses cytotoxicity by measuring the uptake of the neutral red dye into the lysosomes of viable cells. nih.gov Damage to the cell surface or lysosomal membrane causes a decrease in dye uptake. The amount of dye retained by the cells is measured spectrophotometrically after extraction. nih.gov

These methodologies are routinely used to evaluate the antiproliferative potential of newly synthesized chemical series, such as thieno[2,3-d]pyrimidine derivatives, against various cancer cell lines like MCF-7 (breast cancer). nih.govnih.gov

Table 4: Common In Vitro Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Common Application | Reference |

|---|---|---|---|---|

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases | Formazan production (colorimetric) | Cell viability, proliferation | researchgate.netmdpi.com |

| SRB | Binding of dye to cellular proteins | Protein content (colorimetric) | Cell density, cytotoxicity | researchgate.net |

Antiviral Activity Research Methodologies

Investigating the antiviral potential of pyrimidine derivatives involves cell-based assays that determine the compound's ability to inhibit the replication of various viruses. A primary method is the plaque reduction assay , which is considered a gold standard for measuring antiviral efficacy. nih.gov

In this methodology, a confluent monolayer of host cells (such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus or Vero cells for Herpes Simplex Virus) is infected with a known quantity of the virus. nih.gov The infected cells are then overlaid with a semi-solid medium containing varying concentrations of the test compound and incubated to allow for viral replication and plaque formation. Plaques are localized areas of cell death resulting from viral replication. After incubation, the cells are fixed and stained, and the plaques are counted. The effectiveness of the compound is quantified by its 50% effective concentration (EC₅₀), which is the concentration that reduces the number of plaques by 50% compared to an untreated virus control. nih.gov

Another common method is the cytopathic effect (CPE) inhibition assay . Many viruses cause visible damage, or CPE, to host cells. This assay measures the ability of a compound to prevent this damage. Host cells are seeded in microtiter plates and infected with the virus in the presence of different concentrations of the test compound. After an incubation period, the cell viability is assessed, often using a colorimetric method like the MTT or MTS assay, which measures mitochondrial activity in living cells. nih.gov The 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the cells, is also determined to assess the compound's safety profile. nih.govnih.gov The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for identifying promising antiviral agents. nih.gov

| Assay Type | Purpose | Key Parameters Measured |

| Plaque Reduction Assay | To quantify the inhibition of viral replication. | EC₅₀ (50% Effective Concentration) |

| CPE Inhibition Assay | To measure the protection of host cells from virus-induced damage. | EC₅₀, CC₅₀ (50% Cytotoxic Concentration) |

| MTT/MTS Assay | To determine cell viability and compound cytotoxicity. | CC₅₀ |

Anti-inflammatory Research Methodologies (mechanistic studies)

To investigate the anti-inflammatory mechanisms of pyrimidine derivatives, research focuses on their ability to modulate key enzymatic pathways and cellular responses involved in inflammation. A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.

In vitro COX enzyme inhibition assays are fundamental for these mechanistic studies. These assays measure the ability of a compound to inhibit the activity of purified human recombinant COX-1 and COX-2 enzymes. mdpi.com One common method is a colorimetric assay that measures the peroxidase activity of COX. nih.govnih.gov The assay involves monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. nih.govnih.gov The reduction in color development in the presence of the test compound indicates enzyme inhibition. By performing the assay separately for COX-1 and COX-2, the compound's potency (IC₅₀ value) and selectivity for each isoform can be determined. mdpi.com

Cell-based assays are also crucial for understanding the anti-inflammatory effects in a more biologically relevant context. For example, human monocytic cell lines (like THP-1) or macrophages can be stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. Researchers then measure the compound's ability to inhibit the production of key pro-inflammatory mediators. The levels of prostaglandins, such as Prostaglandin E₂ (PGE₂), are often quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). mdpi.com This provides insight into the compound's effect on the COX pathway within intact cells.

Anticonvulsant Research Methodologies (mechanism-focused)

The initial screening of pyrimidine compounds for anticonvulsant activity is typically conducted using well-established in vivo rodent models. The two most widely utilized models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . researchgate.netnih.govnih.gov

The MES test is a model for generalized tonic-clonic seizures. In this test, a brief electrical stimulus is applied to the animal (typically a mouse or rat), inducing a maximal seizure characterized by a tonic extension of the hind limbs. The ability of a test compound to prevent this tonic hindlimb extension is a measure of its efficacy. researchgate.netresearchgate.net

The scPTZ test is a model for absence seizures (petit mal). A subcutaneous injection of pentylenetetrazole (PTZ), a GABA receptor antagonist, induces clonic seizures. The test compound's ability to prevent or delay the onset of these seizures indicates its potential anticonvulsant activity. nih.govresearchgate.net

The efficacy of a compound in these models can suggest a potential mechanism of action. For instance, activity in the MES test often points to an ability to block voltage-gated sodium channels, while activity in the scPTZ test suggests interaction with the GABAergic system. researchgate.net

To further elucidate the mechanism, radioligand binding assays are employed. These in vitro assays determine if a compound binds to specific molecular targets in the brain. For example, to investigate effects on voltage-gated sodium channels, brain membrane preparations are incubated with a radiolabeled ligand (like [³H]batrachotoxin) that binds to a specific site on the channel. The test compound is added in increasing concentrations to see if it can displace the radioligand, and the results are used to calculate a binding affinity (Kᵢ). Similar assays can be performed to assess binding to GABA receptors or other relevant targets.

| Test/Assay | Primary Purpose | Indicates Activity Against | Potential Mechanism Indicated |

| Maximal Electroshock (MES) | Initial screening for anticonvulsant activity. | Generalized tonic-clonic seizures. | Blockade of voltage-gated sodium channels. |

| Subcutaneous PTZ (scPTZ) | Initial screening for anticonvulsant activity. | Absence seizures. | Enhancement of GABAergic neurotransmission. |

| Radioligand Binding Assay | To identify specific molecular targets. | N/A | Direct interaction with receptors/channels. |

Antioxidant Activity Research Methodologies

The antioxidant potential of pyrimidine derivatives is evaluated using various in vitro chemical assays that measure the compound's ability to scavenge free radicals or inhibit oxidation. These methods are generally rapid, reliable, and require small amounts of the test compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods. mdpi.commedcraveonline.com DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. medcraveonline.comresearchgate.net This decolorization is measured spectrophotometrically at a wavelength of around 517 nm. mdpi.com The percentage of radical scavenging activity is calculated, and the results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another widely used method. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a loss of color that is measured spectrophotometrically. This assay is versatile as it can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds.

Other methods include the hydroxyl radical (OH•) scavenging assay , which often uses the Fenton reaction to generate hydroxyl radicals, and assays that measure the inhibition of lipid peroxidation. nih.gov In all cases, the activity of the test compound is typically compared to that of a standard antioxidant, such as ascorbic acid, Trolox, or butylated hydroxytoluene (BHT). medcraveonline.com

Biofilm Inhibition Activity Research

The ability of compounds to interfere with bacterial biofilm formation is a critical area of antimicrobial research. The most common and straightforward method for quantifying biofilm formation and its inhibition is the crystal violet (CV) assay , typically performed in 96-well polystyrene microtiter plates. mdpi.comnih.govableweb.org

In this assay, bacterial cultures are grown in the wells of the plate in the presence of varying concentrations of the test compound. Planktonic (free-floating) bacteria are then removed by washing. The remaining adherent biofilm is stained with a crystal violet solution. ableweb.orgresearchgate.net After another washing step to remove excess stain, the dye that has been taken up by the biofilm is solubilized with a solvent such as ethanol (B145695) or acetic acid. ableweb.orgnih.gov The amount of biofilm is then quantified by measuring the absorbance of the solubilized dye using a spectrophotometer, typically at a wavelength around 550-595 nm. mdpi.comresearchgate.net A reduction in absorbance in the presence of the compound indicates biofilm inhibition. The results can be used to determine the minimal biofilm inhibitory concentration (MBIC).

For a more detailed and qualitative assessment of the biofilm structure, microscopy techniques are employed. Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) allow for the direct visualization of biofilms. These methods can reveal changes in biofilm architecture, thickness, and cell morphology induced by the test compound, providing valuable insights into the mechanism of biofilm inhibition.

Haemolytic Activity Research

The haemolytic activity assay is a crucial in vitro toxicological test used to assess the propensity of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. springernature.com This assay is important for evaluating the biocompatibility of compounds intended for systemic administration.

The methodology involves preparing a suspension of fresh red blood cells (RBCs), often from human or rabbit blood. The RBCs are washed and diluted in a buffered solution, such as phosphate-buffered saline (PBS). The test compound is then incubated with the RBC suspension at various concentrations for a specific period (e.g., 30-60 minutes) at 37°C. nih.govprotocols.io

After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is a direct indicator of cell lysis, is quantified by measuring its absorbance spectrophotometrically at a wavelength of around 541 nm. protocols.io The results are expressed as a percentage of haemolysis relative to a positive control (100% haemolysis, typically induced by adding a strong detergent like Triton X-100 or by osmotic lysis with distilled water) and a negative control (0% haemolysis, RBCs in buffer alone). nih.govcreative-biolabs.com Compounds with low haemolytic activity are considered to have better biocompatibility.

Rational Design of Bioactive Molecules Based on Pyrimidine Core Structures

The rational design of bioactive molecules originating from the this compound core is a focused area of research aimed at developing novel drugs with improved efficacy and target specificity. The core structure itself presents several opportunities for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

The bromine atom at the 5-position is a particularly useful functional group in medicinal chemistry. It can serve as a handle for various cross-coupling reactions, such as the Suzuki or Stille couplings, enabling the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This allows for the systematic exploration of the chemical space around the pyrimidine core to identify moieties that enhance binding to a biological target. Furthermore, the presence of a halogen atom like bromine can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug development.

A key strategy in the rational design of bioactive molecules based on the this compound scaffold is the generation of a library of derivatives with systematic structural variations. These derivatives are then screened for their biological activity against a specific target, such as a protein kinase or a receptor. The data obtained from these screenings are used to build a structure-activity relationship model, which guides the design of subsequent generations of compounds with improved potency and a more favorable pharmacological profile.

For instance, in the development of kinase inhibitors, a common approach is to modify the core structure to achieve optimal interactions with the ATP-binding pocket of the target kinase. The this compound scaffold can be elaborated with substituents that mimic the hydrogen bonding pattern of ATP, while also exploiting unique features of the kinase active site to achieve selectivity.

While specific examples of extensive rational design studies starting directly from this compound are not detailed in publicly available literature, the principles of medicinal chemistry strongly support its potential as a valuable starting point for such endeavors. The combination of a reactive bromine handle and a modifiable fluorophenyl group on a biologically relevant pyrimidine core makes it an attractive scaffold for the discovery of new therapeutic agents.

Applications in Advanced Materials Science Research